PAR-2 Antagonist Target Annotation Versus Generic Indolyl Ureas Lacking Defined Mechanism
This compound is explicitly disclosed in patent literature as a PAR-2 (protease-activated receptor-2) antagonist [1], whereas most commercially available phenylurea indole derivatives, including positional isomers such as 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea and 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea, are offered as general screening compounds without defined target mechanism annotations . The PAR-2 target is implicated in inflammatory diseases, respiratory dysfunction, and certain cancers [1].
| Evidence Dimension | Target mechanism annotation |
|---|---|
| Target Compound Data | Explicitly claimed as PAR-2 antagonist in US Patent 20090012263 [1] |
| Comparator Or Baseline | Generic indolyl ureas (e.g., 2-fluoro and 4-fluoro positional isomers) sold without defined target mechanism |
| Quantified Difference | Not quantifiable (binary annotation difference) |
| Conditions | Patent disclosure context; comparator annotation from vendor product descriptions |
Why This Matters
Target-annotated compounds reduce experimental risk by providing a defined mechanism for data interpretation, whereas unannotated analogs introduce mechanistic ambiguity.
- [1] Kowa Company, Ltd. Process for Production of (1,3-Disubstituted Indolyl)-Urea Derivatives, Intermediates Therefor, and Process for Production of the Intermediates. US Patent Application 20090012263, 2009. View Source
